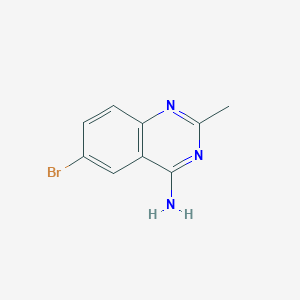

6-Bromo-2-methylquinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCENJNAPFYAUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Br)C(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Quinazoline Scaffold: a Privileged Heterocyclic System in Medicinal Chemistry

The quinazoline (B50416) ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a diverse range of biological targets. nih.govnih.gov The versatility of the quinazoline scaffold allows for structural modifications that can fine-tune its pharmacological properties, making it a cornerstone in the development of new drugs. nih.gov

Quinazoline derivatives have demonstrated a wide spectrum of biological activities, including but not limited to:

Antimicrobial nih.govjclmm.com

Anti-inflammatory nih.govjclmm.com

Anticonvulsant nih.govjclmm.com

Antiviral ontosight.ai

Antihypertensive jclmm.com

The broad therapeutic potential of quinazolines has led to the development of several FDA-approved drugs for various diseases, solidifying the importance of this heterocyclic system in modern medicine. nih.govresearchgate.net

Halogenated Quinazoline Derivatives in Research

The introduction of halogen atoms into the quinazoline (B50416) scaffold has proven to be a highly effective strategy for enhancing the biological activity of these compounds. nih.govscispace.com Halogenation can significantly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. scispace.com

Recent research has highlighted the potential of halogen-substituted quinazolinones as promising chemotherapeutic agents, particularly in the context of breast cancer. nih.govscispace.com Studies have shown that these molecules can exhibit significant inhibitory effects against cancer cell lines. nih.govscispace.com The position and nature of the halogen substituent on the quinazoline ring are critical factors that can modulate the compound's anticancer properties. nih.govnih.gov For instance, the presence of a halogen at the 6-position of the quinazolinone ring has been shown to be beneficial for antimicrobial activities. nih.gov

The Significance of the 4 Aminoquinazoline Moiety in Bioactive Compounds

The 4-aminoquinazoline moiety is a key pharmacophore found in a wide array of bioactive compounds. ontosight.airesearchgate.net This structural feature is particularly renowned for its role in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. nih.govresearchgate.net The amino group at the 4-position can form crucial hydrogen bonds with the hinge region of protein kinases, leading to potent and selective inhibition. tandfonline.com

Several successful anticancer drugs, including gefitinib, erlotinib, and lapatinib, are based on the 4-aminoquinazoline scaffold. researchgate.netnih.gov These drugs specifically target receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which are often overexpressed or mutated in various cancers. researchgate.net Beyond cancer, 4-aminoquinazoline derivatives have also been investigated for their potential in treating a range of other conditions, including inflammatory diseases and viral infections. ontosight.ai

Contextual Relevance of 6 Bromo 2 Methylquinazolin 4 Amine in Current Research Paradigms

Strategies for Constructing the 6-Bromo-2-methylquinazoline Core

The formation of the bicyclic quinazoline system is the foundational stage in synthesizing 6-Bromo-2-methylquinazolin-4-amine. This typically begins with appropriately substituted benzene (B151609) ring precursors that undergo cyclization reactions to create the fused pyrimidine (B1678525) ring.

Ring Closure Reactions from Substituted Anthranilic Acid Derivatives

A prevalent and highly utilized strategy for constructing the quinazolinone skeleton involves the use of anthranilic acid derivatives. nih.gov For the synthesis of the target compound, 5-bromoanthranilic acid serves as the key starting material. nih.govnih.gov This precursor contains the necessary bromine atom at the position that will become the 6-position in the final quinazoline ring.

The synthesis proceeds via the acylation of the amino group of 5-bromoanthranilic acid. A common method involves reacting 5-bromoanthranilic acid with acetic anhydride (B1165640). nih.gov This reaction not only acylates the amine but also provides the two-carbon unit, including the future methyl group at the 2-position of the quinazoline ring. The subsequent intramolecular cyclization and dehydration of the N-acyl anthranilic acid derivative leads to the formation of a benzoxazinone (B8607429) intermediate. nih.govnih.gov

Alternative approaches can also start from 5-bromoanthranilic acid to create varied quinazolinone structures. For instance, reaction with phenyl isothiocyanate can yield 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, demonstrating the versatility of the anthranilic acid scaffold. nih.gov

Utilization of 6-Bromo-2-methyl-4H-benzo[d]nih.govmediresonline.orgoxazin-4-one as a Key Intermediate

The reaction between 5-bromoanthranilic acid and acetic anhydride yields a crucial intermediate: 6-bromo-2-methyl-4H-benzo[d] nih.govmediresonline.orgoxazin-4-one (also known as 6-bromo-2-methyl-3,1-benzoxazin-4-one). nih.gov This benzoxazinone is a stable and versatile compound that serves as a direct precursor to the quinazolinone core. nih.govresearchgate.net

The benzoxazinone ring is susceptible to nucleophilic attack. Treatment of 6-bromo-2-methyl-4H-benzo[d] nih.govmediresonline.orgoxazin-4-one with various nitrogen nucleophiles, such as ammonia (B1221849) or primary amines, opens the oxazinone ring and subsequently closes to form the more stable pyrimidinone ring of the quinazoline system. ptfarm.pleurekaselect.com For example, reacting the benzoxazinone with different substituted anilines in glacial acetic acid leads to the formation of a series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones. nih.gov Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can be used to install an amino group at the N-3 position. mediresonline.orgscirea.org The product of this step is typically 6-bromo-2-methylquinazolin-4(3H)-one, which features a carbonyl group at the 4-position.

Installation of the 4-Amine Moiety

To arrive at the final product, 6-Bromo-2-methylquinazolin-4-amine, the carbonyl group of the intermediate 6-bromo-2-methylquinazolin-4(3H)-one must be converted into an amino group. This is generally achieved through a two-step sequence involving halogenation followed by amination.

Amination Reactions of Halogenated Quinazoline Precursors

The most common method to install the 4-amino group is via a halogenated intermediate. The 6-bromo-2-methylquinazolin-4(3H)-one is first converted to 6-bromo-4-chloro-2-methylquinazoline. This chlorination is a standard transformation in heterocyclic chemistry, often accomplished using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Once the highly reactive 4-chloroquinazoline (B184009) is formed, the chlorine atom can be readily displaced by a nitrogen nucleophile. The reaction of the 4-chloro derivative with an ammonia source, such as ammonium (B1175870) hydroxide (B78521) or ammonia in an appropriate solvent, yields the desired 6-Bromo-2-methylquinazolin-4-amine. This nucleophilic aromatic substitution (SNAr) reaction is a widely applied method for the synthesis of 4-aminoquinazolines. nih.gov The general principle is demonstrated in the synthesis of related structures where 4-chloroquinolines are reacted with various amines to produce 4-aminoquinolines. mdpi.comresearchgate.net Palladium-catalyzed C-N bond forming reactions also represent a powerful tool for the amination of halogenated heterocycles. nih.gov

Modification of Related 4-Substituted Quinazoline Compounds

Alternative strategies can bypass the isolation of the 4-chloro intermediate. It is possible to directly convert the quinazolin-4(3H)-one to the 4-amino derivative. This can be achieved by activating the C4-oxygen of the tautomeric 4-hydroxyquinazoline (B93491) form. For example, treatment with 4-toluenesulfonyl chloride (TsCl) can activate the C-OH bond, making it a good leaving group that can then be displaced by an amine. organic-chemistry.org This method allows for the direct amination of quinazolin-4(3H)-ones, providing a more streamlined route to the target 4-aminoquinazoline structure.

Derivatization Techniques of 6-Bromo-2-methylquinazolin-4-amine and its Related Structures

Once synthesized, 6-Bromo-2-methylquinazolin-4-amine offers multiple sites for further chemical modification, enabling the creation of a diverse library of related compounds. The primary sites for derivatization are the 4-amino group and the bromine atom at the 6-position.

Reactions at the 4-Amino Group: The primary amine at the C4 position can undergo a variety of common amine reactions. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or used as a nucleophile in condensation reactions to build more complex heterocyclic systems fused to the quinazoline core.

Reactions at the 6-Bromo Position: The bromine atom on the benzene ring portion of the molecule is a versatile handle for introducing a wide range of substituents via cross-coupling reactions. This position is amenable to:

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds, attaching new aryl or alkyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form new C-N bonds, introducing different amino substituents at the 6-position. nih.gov

Heck Coupling: Reaction with alkenes to form C-C bonds and introduce vinyl groups.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to install alkynyl groups.

These derivatization techniques allow for the systematic modification of the 6-Bromo-2-methylquinazolin-4-amine scaffold, which is a common strategy in medicinal chemistry for exploring structure-activity relationships.

N-Substitution at the 4-Amine Position

The primary amine at the C4 position of the quinazoline ring is a versatile handle for introducing a wide array of substituents. This functional group readily undergoes N-alkylation and N-arylation reactions, allowing for the synthesis of a diverse library of derivatives.

For instance, N-methylation of related 4-anilinoquinazolines has been efficiently achieved using iodomethane (B122720) in the presence of sodium hydride, yielding the corresponding methylated products in high yields ranging from 76% to 89%. nih.gov The general applicability of N-arylation has also been demonstrated through microwave-mediated reactions of 4-chloroquinazolines with various anilines, including those with substituents at the ortho, meta, or para positions. nih.gov These reactions, conducted in a THF/H2O solvent system, proceed rapidly and efficiently, affording the desired N-arylated products in yields of up to 96%. nih.gov

The reactivity of the 4-position is often exploited in sequential reactions. Due to the α-nitrogen effect, the C4-Cl bond in 4-chloroquinazolines is more electrophilic than other positions on the quinazoline scaffold, making it a prime target for initial amination reactions before subsequent modifications at other sites. researchgate.netresearchgate.net

Preparation of Schiff Bases from Amino-Quinazoline Precursors

The primary amine of amino-quinazoline precursors is readily condensed with various aldehydes and ketones to form Schiff bases, also known as imines. organic-chemistry.orgredalyc.org This reaction is a cornerstone in the synthetic diversification of the quinazoline scaffold, providing a gateway to a multitude of new derivatives.

The general synthesis involves the reaction of a 3-amino-2-methylquinazolin-4(3H)-one derivative with a substituted aromatic aldehyde. nih.govnih.gov This condensation is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. redalyc.org For example, a series of Schiff bases were prepared by reacting 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones with different aromatic aldehydes. nih.gov Similarly, 3-amino-2-methylquinazolin-4(3H)-one has been reacted with a variety of benzaldehyde (B42025) derivatives to furnish the corresponding benzylidene-based quinazolin-4(3H)-one motifs. nih.gov

The reaction conditions can be adapted to suit the specific substrates. For instance, the condensation of 2-methyl-6-nitro-4-quinazolone with various aldehydes was achieved by fusing the reactants in the presence of zinc chloride. nih.gov In another approach, Schiff bases were synthesized by the condensation of 3-amino-6-bromo-2-[2-(2,6-dichlorophenyl)amino]benzyl-quinazolin-4(3H)-one with substituted aromatic aldehydes. arabjchem.org

The formation of these imines is a critical intermediate step for the construction of more complex heterocyclic systems, such as azetidinones. arabjchem.orgresearchgate.net

Incorporation into Fused Heterocyclic Systems (e.g., Azetidinones, Pyrazolyls)

The versatile reactivity of the 6-bromo-2-methylquinazolin-4-amine core and its derivatives facilitates their incorporation into a variety of fused heterocyclic systems. Notably, the Schiff bases derived from amino-quinazolines are key precursors for the synthesis of 2-azetidinones, also known as β-lactams. arabjchem.orgresearchgate.net

The synthesis of 2-azetidinones typically involves the cyclization of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534). arabjchem.org This [2+2] cycloaddition reaction results in the formation of the four-membered azetidinone ring fused to the quinazoline scaffold. A series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones have been successfully synthesized using this methodology. researchgate.net

Beyond azetidinones, the quinazoline framework can be elaborated to include other heterocyclic moieties such as pyrazolyls. For example, chalcones derived from 6-bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone can be condensed with hydrazine hydrate to form pyrazoline derivatives. ptfarm.pl Depending on the reaction conditions, either pyrazolines or N-acetylpyrazolines can be obtained. ptfarm.pl

The following table summarizes the synthesis of some fused heterocyclic systems from quinazoline precursors.

| Precursor | Reagents | Resulting Heterocycle | Reference |

| Schiff base of 3-amino-6-bromo-2-[2-(2,6-dichlorophenyl)amino]benzyl-quinazolin-4(3H)-one | Chloroacetyl chloride, triethylamine | 2-Azetidinone | arabjchem.orgresearchgate.net |

| 6-Bromo-2-phenyl-3-{4-[(E)-3-aryl-acryloyl]-phenyl}-3H-quinazolin-4-ones (Chalcones) | Hydrazine hydrate | Pyrazoline | ptfarm.pl |

| 6-Bromo-2-phenyl-3-{4-[(E)-3-aryl-acryloyl]-phenyl}-3H-quinazolin-4-ones (Chalcones) | Hydrazine hydrate, acetic acid | N-Acetylpyrazoline | ptfarm.pl |

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position (e.g., Suzuki-Miyaura)

The bromine atom at the 6-position of the quinazoline ring provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comlibretexts.orgnih.gov This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, significantly expanding the chemical diversity of the quinazoline library. nih.govresearchgate.net

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organoboron reagent (such as a boronic acid or ester) in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. mdpi.comlibretexts.org

A typical procedure for the Suzuki-Miyaura coupling of a 6-bromo-substituted quinazoline involves reacting it with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like sodium carbonate. mdpi.comnih.gov The reaction is often carried out in a solvent mixture such as toluene/water or toluene/methanol. mdpi.comnih.gov The use of a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, can be beneficial in some cases. mdpi.com

Researchers have successfully applied this methodology to synthesize a range of 6-aryl-substituted quinazolines. For instance, 6-bromo-2-styrylquinazolin-4(3H)-ones have been coupled with various arylboronic acids to produce novel 6-aryl-2-styrylquinazolin-4(3H)-ones. mdpi.com Similarly, 6-bromo-4-(N,N-dimethylamino)-2-phenylquinazoline has been used as a substrate in Suzuki-Miyaura reactions. mdpi.com The use of trimethyl borate (B1201080) as an additive has been shown to enable the cross-coupling of challenging heteroaryl partners under anhydrous conditions. nih.gov

The following table provides examples of Suzuki-Miyaura cross-coupling reactions on 6-bromoquinazoline (B49647) derivatives.

| 6-Bromoquinazoline Substrate | Coupling Partner | Catalyst/Base | Product | Reference |

| 6-Bromo-2-styrylquinazolin-4(3H)-ones | Arylboronic acids | Not specified | 6-Aryl-2-styrylquinazolin-4(3H)-ones | mdpi.com |

| 6-Bromo-4-(N,N-dimethylamino)-2-phenylquinazoline | 2,5-Diphenyl-1,3,4-thiadiazole boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ / Na₂CO₃ | Quinazolinylphenyl-1,3,4-thiadiazole conjugate | mdpi.com |

| 4-Bromo-6H-1,2-oxazines | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Phenyl-6H-1,2-oxazines | nih.gov |

Introduction of Styryl Moieties at the 2-Position

The methyl group at the 2-position of the quinazoline ring can be activated for condensation reactions with various aldehydes to introduce styryl moieties. This transformation is a valuable method for extending the conjugation of the quinazoline system and for introducing new functional groups.

A common method for this transformation is the Knoevenagel condensation. For example, 6-bromo-2-methylquinazolin-4-one can be condensed with benzaldehyde derivatives in the presence of acetic acid under reflux to afford the corresponding 2-(arylethenyl)-6-bromoquinazolin-4(3H)-ones. mdpi.com In another instance, the condensation of 2-methyl-6-nitro-4-quinazolone with different aldehydes was achieved by fusing the reactants in the presence of zinc chloride, yielding 2-substituted styryl-6-nitro-4-quinazolones. nih.gov

The resulting 2-styrylquinazolines can be further modified. For example, 4-chloro-2-styrylquinazolines can be prepared by chlorination of 2-styryl-4-quinazolones, and these can then be reacted with arylamines to produce 2-styryl-4-arylaminoquinazolines. nih.gov

The following table summarizes the synthesis of 2-styrylquinazoline derivatives.

| Starting Material | Aldehyde | Reaction Conditions | Product | Reference |

| 6-Bromo-2-methylquinazolin-4-one | Benzaldehyde derivatives | Acetic acid, reflux | 2-(Arylethenyl)-6-bromoquinazolin-4(3H)-ones | mdpi.com |

| 2-Methyl-6-nitro-4-quinazolone | Various aldehydes | Zinc chloride, fusion | 2-Substituted styryl-6-nitro-4-quinazolones | nih.gov |

Formation of Hybrid Structures with Other Pharmacophores

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design. The 6-bromo-2-methylquinazolin-4-amine scaffold is an excellent platform for creating such hybrid structures due to its multiple points for chemical modification.

One approach involves linking the quinazoline core to another heterocyclic system via a flexible or rigid linker. For instance, quinazolinone has been linked with 5-amino-1,2,4-triazole through a thioether linkage to create hybrid molecules. rsc.org In another study, quinazolinone was combined with an indolin-2-one moiety through an imine linkage. rsc.org

Click chemistry has also been employed to synthesize quinazolinone-triazole hybrids. This involves the reaction of an azide-functionalized quinazolinone with various acetylenes. rsc.org Another strategy is the direct attachment of substituted triazoles to the quinazolinone core. rsc.org

The Suzuki-Miyaura cross-coupling reaction is also a valuable tool for creating hybrid structures. For example, it has been used to synthesize conjugates of 1,3,4-thiadiazole (B1197879) and 4-N,N-dimethylaminoquinazoline connected by a 1,4-phenylene linker. mdpi.com

The following table provides examples of hybrid structures based on the quinazoline scaffold.

| Quinazoline Derivative | Linked Pharmacophore | Linkage Type | Synthetic Method | Reference |

| Quinazolinone | 5-Amino-1,2,4-triazole | Thioether | Not specified | rsc.org |

| 2-Methylquinazolin-4(3H)-one | Indolin-2-one | Imine | Condensation | rsc.org |

| Azide-functionalized quinazolinone | Various alkynes | Triazole | Click chemistry | rsc.org |

| 6-Bromo-4-(N,N-dimethylamino)-2-phenylquinazoline | 1,3,4-Thiadiazole | Biphenyl | Suzuki-Miyaura coupling | mdpi.com |

| Quinazoline | Furan | Not specified | Not specified | rsc.org |

Antimicrobial Activity Research (In Vitro Studies)

Derivatives of 6-bromo-quinazoline have been the subject of numerous studies to evaluate their efficacy against a variety of microbial pathogens. These investigations have revealed that substitutions on the quinazoline core can significantly influence the antimicrobial spectrum and potency.

Spectrum of Activity Against Gram-Positive Bacterial Strains

Several studies have demonstrated the activity of 6-bromo-quinazoline derivatives against Gram-positive bacteria. For instance, newly synthesized 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were tested against Bacillus subtilis and Staphylococcus aureus, showing significant antibacterial effects. nih.gov Another study reported that 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one exhibited high activity against Staphylococcus aureus and Bacillus species. mediresonline.org In fact, the activity against Staphylococcus aureus was found to be higher than that of the standard drug ciprofloxacin. mediresonline.org

Further research into N2,N4-disubstituted quinazoline-2,4-diamines revealed that a bromo substitution at the 6-position was more beneficial for activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to a 7-substitution. nih.gov Specifically, 6-bromoquinazolin-2,4-diamine derivatives displayed promising activity. nih.gov The investigation of 4(3H)-quinazolinones also showed that these compounds are primarily active against Staphylococcal species. acs.org

Table 1: In Vitro Activity of 6-Bromo-Quinazoline Derivatives Against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Bacillus subtilis | Significant antibacterial activity | nih.gov |

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Staphylococcus aureus | Significant antibacterial activity | nih.gov |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | High activity, greater than ciprofloxacin | mediresonline.org |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Bacillus species | High activity | mediresonline.org |

| 6-Bromoquinazolin-2,4-diamine derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Promising activity | nih.gov |

Spectrum of Activity Against Gram-Negative Bacterial Strains

The efficacy of 6-bromo-quinazoline derivatives extends to Gram-negative bacteria. The same 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones that were active against Gram-positive strains also showed activity against Pseudomonas aeruginosa. nih.gov Similarly, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated high activity against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumonia. mediresonline.org

A study focusing on N2,N4-disubstituted quinazoline-2,4-diamines found that these compounds, particularly those with a 6-bromo substitution, are potent against multidrug-resistant Acinetobacter baumannii. nih.gov This highlights the potential of these derivatives to combat challenging Gram-negative infections.

Table 2: In Vitro Activity of 6-Bromo-Quinazoline Derivatives Against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Pseudomonas aeruginosa | Significant antibacterial activity | nih.gov |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Pseudomonas aeruginosa | High activity | mediresonline.org |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Escherichia coli | High activity | mediresonline.org |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Klebsiella pneumonia | High activity | mediresonline.org |

| N2,N4-disubstituted quinazoline-2,4-diamines (with 6-bromo substitution) | Multidrug-resistant Acinetobacter baumannii | Potent activity | nih.gov |

Antifungal Efficacy (In Vitro)

In addition to antibacterial properties, certain 6-bromo-quinazoline derivatives have shown promise as antifungal agents. For example, 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivatives exhibited significant antifungal activity against Candida albicans and Aspergillus niger. nih.gov However, another study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one found no activity against Candida albicans. mediresonline.org

Research on 6-bromo-4-ethoxyethylthio quinazoline demonstrated high antifungal activity against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net Furthermore, a series of novel 6,8-dibromo-4(3H)quinazolinone derivatives were screened for antifungal activity against Candida albicans and Aspergillus flavus, with some compounds showing potent inhibitory effects. nih.govresearchgate.net

Table 3: In Vitro Antifungal Activity of 6-Bromo-Quinazoline Derivatives

| Compound/Derivative | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Candida albicans | Significant antifungal activity | nih.gov |

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Aspergillus niger | Significant antifungal activity | nih.gov |

| 6-bromo-4-ethoxyethylthio quinazoline | Plant pathogenic fungi | High antifungal activity (EC50: 17.47-70.79 μg/mL) | researchgate.net |

| 6,8-dibromo-4(3H)quinazolinone derivatives | Candida albicans | Potent activity | nih.govresearchgate.net |

| 6,8-dibromo-4(3H)quinazolinone derivatives | Aspergillus flavus | Potent activity | nih.govresearchgate.net |

Proposed Molecular Mechanisms of Antimicrobial Action

The antimicrobial activity of quinazoline derivatives is believed to stem from various mechanisms. One proposed mechanism is the disruption of bacterial cell wall synthesis. youtube.com The inhibition of enzymes crucial for the formation of the peptidoglycan layer, such as transpeptidases, can lead to a compromised cell wall and subsequent bacterial cell lysis. youtube.com

Another potential mechanism involves the interaction of these compounds with bacterial DNA. By intercalating with or binding to DNA, these derivatives can interfere with essential cellular processes like replication and transcription, ultimately leading to cell death. The presence of the quinazoline ring system, a known pharmacophore, is thought to be crucial for these interactions.

Anticancer Activity Research (In Vitro Studies)

The anticancer potential of 6-bromo-quinazoline derivatives has been extensively investigated against a variety of human cancer cell lines. The presence of the bromine atom at the 6-position of the quinazoline ring is often associated with enhanced cytotoxic effects. nih.gov

Cytotoxicity Profiles Against Diverse Human Cancer Cell Lines

Derivatives of 6-bromo-quinazoline have demonstrated significant cytotoxicity against a range of human cancer cell lines, including breast, colon, and lung cancer. For instance, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were evaluated against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.govresearchgate.net One compound, in particular, showed potent activity with IC50 values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480 cells. nih.govresearchgate.net

Another study on 6-bromoquinazoline derivatives reported IC50 values ranging from 0.53–46.6 μM against MCF-7 and SW480 cell lines. researchgate.net Furthermore, certain 6-bromo-4-ethoxyethylthio quinazoline derivatives were found to be more potent than the established anticancer drug Lapatinib against MCF-7, A549 (lung cancer), and PC3 (prostate cancer) cell lines. researchgate.net The IC50 values for one of the most active compounds were 6.97 µmol/L against MCF-7, 5.15 µmol/L against A549, and 2.30 µmol/L against PC3 cells. researchgate.net

Table 4: In Vitro Cytotoxicity of 6-Bromo-Quinazoline Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 µM | nih.govresearchgate.net |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | SW480 (Colon) | 17.85 ± 0.92 µM | nih.govresearchgate.net |

| 6-bromoquinazoline derivative (5b) | MCF-7 (Breast) | 0.53 µM | researchgate.net |

| 6-bromoquinazoline derivative (5b) | SW480 (Colon) | 1.95 µM | researchgate.net |

| 6-bromo-4-ethoxyethylthio quinazoline derivative (6a) | MCF-7 (Breast) | 6.97 µmol/L | researchgate.net |

| 6-bromo-4-ethoxyethylthio quinazoline derivative (6a) | A549 (Lung) | 5.15 µmol/L | researchgate.net |

| 6-bromo-4-ethoxyethylthio quinazoline derivative (6a) | PC3 (Prostate) | 2.30 µmol/L | researchgate.net |

Investigation of Target Engagement and Pathway Modulation

Research into the biological effects of 6-Bromo-2-methylquinazolin-4-amine derivatives has revealed interactions with several key proteins and pathways involved in cancer and other diseases.

The 4-anilinoquinazoline (B1210976) core is a well-established framework for tyrosine kinase inhibitors (TKIs). nih.gov Derivatives of this scaffold have demonstrated the ability to inhibit both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two crucial targets in cancer therapy. nih.govrsc.org The substitution pattern on the quinazoline ring plays a critical role in modulating the inhibitory activity. rsc.org For instance, the introduction of a bromine atom at the 6-position has been explored in the development of dual EGFR/VEGFR-2 inhibitors. rsc.org Some quinazoline derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, such as EGFRT790M. nih.gov Molecular docking studies have indicated that these compounds can bind to the ATP-binding site of both EGFR and VEGFR-2. nih.govrsc.org Allosteric inhibitors of EGFR have also been developed from quinazolinone scaffolds, targeting a pocket adjacent to the ATP site. nih.gov

Table 1: Investigated Tyrosine Kinase Inhibitory Activity of Quinazoline Derivatives

| Compound Analogue | Target Kinase | Activity | Reference |

|---|---|---|---|

| Quinazoline Sulfonamide Conjugates | EGFRT790M, VEGFR-2 | Dual Inhibitor | nih.gov |

| S-Alkylated quinazolin-4(3H)-ones | EGFR, VEGFR-2 | Dual Inhibitor | rsc.org |

| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Dual Inhibitor | rsc.org |

Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often mediated by ATP-binding cassette (ABC) transporters like Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp). nih.govmdpi.com Research has focused on developing quinazoline-based compounds as inhibitors of these efflux pumps. nih.govresearchgate.net Certain quinazolinamine derivatives have been identified as potent dual inhibitors of both BCRP and P-gp. researchgate.net Mechanistic studies suggest that these compounds can alter the cellular localization of BCRP and P-gp, thereby inhibiting the efflux of anticancer drugs. researchgate.net Furthermore, some derivatives stimulate the ATP hydrolysis of the BCRP transporter, indicating they may act as competitive substrates. researchgate.net The substitution pattern on the quinazoline scaffold is crucial for BCRP inhibitory potency, with anilinoquinazolines bearing specific substituents showing high efficacy. nih.gov

Table 2: Modulation of Drug Resistance Proteins by Quinazoline Derivatives

| Compound Analogue | Target Protein | Effect | Reference |

|---|---|---|---|

| Cyclopropyl-containing quinazolinamine | BCRP, P-gp | Dual Inhibitor | researchgate.net |

| Azide-containing quinazolinamine | BCRP | Inhibitor | researchgate.net |

Bromodomain-containing proteins are epigenetic readers that play a crucial role in gene expression regulation. nih.gov BRD9, a member of this family, has been implicated in the pathogenesis of certain diseases, including uterine fibroids. nih.govnih.gov Specific inhibitors of BRD9 have been developed to investigate its function. nih.govrcsb.org Targeted inhibition of BRD9 has been shown to suppress tumorigenesis by inducing apoptosis and cell cycle arrest, and by decreasing extracellular matrix deposition. nih.govnih.gov Transcriptomic analysis has revealed that BRD9 inhibition impacts pathways related to the cell cycle, inflammatory response, and E2F targets. nih.gov The development of selective inhibitors for BRD7 and BRD9 is an active area of research, with compounds like LP99 showing promise. thesgc.orgrcsb.org

While direct evidence for the interaction of "6-Bromo-2-methylquinazolin-4-amine" with Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) is limited in the provided search results, the quinazoline scaffold is a known pharmacophore for inhibitors of these enzymes. Methotrexate, a well-known antifolate drug, features a pteridine (B1203161) ring system, which is structurally related to the quinazoline core. The development of novel antifolates often involves modifications of the quinazoline structure to achieve potent and selective inhibition of DHFR and TS, which are critical enzymes in the folate metabolic pathway essential for DNA synthesis.

Poly-(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. nih.gov PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govnih.gov The quinazolinone scaffold has been utilized in the design of PARP inhibitors. researchgate.net For instance, 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) is a known potent PARP inhibitor. researchgate.net Research has explored the synthesis of various 4-quinazolinone derivatives and their evaluation as PARP inhibitors, with some compounds showing notable inhibitory effects in vitro. researchgate.net

Exploration of Cellular and Molecular Mechanisms (e.g., tubulin polymerization inhibition, DNA photo-cleavage, cell proliferation inhibition)

Beyond specific protein targets, the broader cellular and molecular effects of 6-Bromo-2-methylquinazolin-4-amine and its analogs have been investigated.

Tubulin Polymerization Inhibition: Several quinazoline derivatives have been identified as inhibitors of tubulin polymerization, a mechanism distinct from their tyrosine kinase inhibitory activity. nih.govacs.org These compounds often target the colchicine (B1669291) binding site on tubulin. acs.org The 4-anilinoquinazoline core, while known for its TKI properties, can be modified to selectively inhibit tubulin polymerization. nih.gov The substitution at the 6-position of the quinazoline ring, including with a bromo group, influences the cytotoxic activity and potency as a tubulin polymerization inhibitor. acs.org

DNA Photo-cleavage: Certain metal complexes incorporating ligands with a quinazoline-like structure have been shown to induce DNA photo-cleavage. mdpi.combrynmawr.eduresearchgate.net This process typically involves the generation of reactive oxygen species (ROS), such as singlet oxygen, upon photoactivation, which then leads to DNA strand breaks. mdpi.comnih.gov While not directly demonstrated for "6-Bromo-2-methylquinazolin-4-amine" itself, the potential for quinazoline-containing compounds to participate in such photochemical reactions is an area of interest.

Cell Proliferation Inhibition: A primary outcome of the various molecular interactions of quinazoline derivatives is the inhibition of cell proliferation. nih.govnih.gov This has been observed in numerous cancer cell lines. nih.govnih.gov The antiproliferative activity is often a result of inducing cell cycle arrest, typically at the G2/M phase, and promoting apoptosis. nih.govnih.gov The cytotoxic effects of these compounds are often compared to standard chemotherapeutic agents like cisplatin (B142131) and doxorubicin. nih.gov

Table 3: Cellular and Molecular Mechanisms of Quinazoline Derivatives

| Mechanism | Observation | Reference |

|---|---|---|

| Tubulin Polymerization Inhibition | Targets colchicine binding site | acs.org |

| DNA Photo-cleavage | Mediated by reactive oxygen species | mdpi.com |

Anthelmintic Activity Studies (In Vitro Studies)

Efficacy Against Parasitic Organisms (e.g., Pheretima posthuma)

The evaluation of the anthelmintic potential of synthetic compounds is a crucial area of research in the development of new therapies for parasitic infections. A common in vitro model for preliminary screening of anthelmintic activity utilizes the earthworm Pheretima posthuma, due to its anatomical and physiological resemblance to intestinal roundworms. researchgate.netdrugbank.com The primary endpoints in these assays are the time taken for paralysis and the time until death of the worms upon exposure to the test compound.

While the quinazoline scaffold is a core structure in many biologically active compounds, specific studies detailing the in vitro anthelmintic efficacy of 6-Bromo-2-methylquinazolin-4-amine against Pheretima posthuma are not extensively available in the current body of literature. General screening of various chemical libraries often precedes more focused studies, and it is plausible that this compound may have been evaluated in such preliminary assays, though published data remains limited. The methodology for such an investigation would typically involve the following steps:

| Step | Description |

| 1. Preparation of Test Solutions | Solutions of 6-Bromo-2-methylquinazolin-4-amine would be prepared at various concentrations. |

| 2. Exposure of P. posthuma | Adult earthworms of similar size would be placed in petri dishes containing the test solutions. |

| 3. Observation | The time taken for the onset of paralysis (no movement except when shaken) and the time of death (no movement even when shaken vigorously or dipped in warm water) would be recorded. |

| 4. Controls | A standard anthelmintic drug (e.g., Albendazole) and a negative control (e.g., saline solution) would be used for comparison. |

Without direct experimental data, the anthelmintic potential of 6-Bromo-2-methylquinazolin-4-amine remains speculative. Further targeted research would be necessary to ascertain its efficacy against Pheretima posthuma and other parasitic organisms.

Hypothesized Molecular Targets and Binding Interactions (e.g., tubulin)

A key molecular target for many anthelmintic drugs is tubulin, a protein that polymerizes to form microtubules, essential components of the cytoskeleton in eukaryotic cells. Inhibition of tubulin polymerization disrupts vital cellular processes in parasites, leading to their paralysis and death.

Research into the broader class of quinazoline derivatives suggests that tubulin is a plausible molecular target. A study on 4-(N-Cycloamino)phenylquinazolines, which included a derivative with a 6-bromo substitution, identified these compounds as inhibitors of tubulin polymerization. nih.gov The study revealed that these compounds likely exert their effects by binding to the colchicine site on tubulin, thereby preventing the assembly of microtubules. nih.govacs.org

Molecular docking studies on other quinazoline-based compounds have further supported the interaction with tubulin. nih.gov For instance, biarylaminoquinazolines have been modeled to fit into the colchicine binding pocket of tubulin, suggesting a common mechanism for this class of compounds. nih.gov Although direct experimental evidence for 6-Bromo-2-methylquinazolin-4-amine is not available, the findings from these related compounds suggest a strong hypothesis for its mechanism of anthelmintic action, should it prove to be effective.

| Compound Class | Hypothesized Target | Evidence |

| 4-(N-Cycloamino)phenylquinazolines (including a 6-bromo analog) | Tubulin (Colchicine site) | Inhibition of tubulin polymerization in in vitro assays. nih.govacs.org |

| Biarylaminoquinazolines | Tubulin (Colchicine site) | Molecular docking studies suggesting binding at the colchicine site. nih.gov |

Research on Other Receptor and Enzyme Interactions (Non-Clinical)

Histamine (B1213489) Receptor Inverse Agonism (e.g., H1R, H4R)

Histamine receptors, particularly the H1 and H4 subtypes, are involved in inflammatory and allergic responses. Inverse agonists at these receptors can reduce their basal activity and are of interest for therapeutic development.

Research on quinazoline derivatives has identified them as potential histamine receptor modulators. A study focused on the discovery of histamine H4 receptor (H4R) inverse agonists identified a series of quinazoline-containing compounds. nih.gov Notably, a derivative with a 6-chloro substitution, 6-chloro-N-(furan-3-ylmethyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-amine, was found to be a potent human H4R inverse agonist. nih.gov This compound also displayed significant affinity for the human histamine H1 receptor (H1R), positioning it as a dual-action H1R/H4R ligand. nih.gov

Given the high degree of structural similarity between a 6-chloro and a 6-bromo substituent, it is plausible that 6-Bromo-2-methylquinazolin-4-amine could exhibit a similar profile of histamine receptor inverse agonism. The slightly different electronic and steric properties of bromine compared to chlorine could influence the potency and selectivity of the compound at H1R and H4R.

| Compound | Receptor Interaction | Potency/Affinity |

| 6-chloro-N-(furan-3-ylmethyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-amine | Human H4R Inverse Agonist | pKi = 8.12 nih.gov |

| 6-chloro-N-(furan-3-ylmethyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-amine | Human H1R Ligand | Considerable affinity nih.gov |

Cholinergic System Modulation (e.g., cholinesterase inhibition)

The cholinergic system, which involves the neurotransmitter acetylcholine (B1216132) and the enzymes that regulate its levels (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), is a key target in various neurological disorders.

The quinazoline scaffold has been explored for its potential to modulate the cholinergic system. A study on a series of quinazolin-4(3H)-one derivatives identified compounds with inhibitory activity against AChE. nih.gov This suggests that the quinazoline core can be a suitable template for the design of cholinesterase inhibitors.

While direct studies on 6-Bromo-2-methylquinazolin-4-amine are lacking, the potential for this compound to interact with cholinesterases cannot be ruled out based on the activity of related structures. Further enzymatic assays would be required to determine if it possesses any significant inhibitory activity against AChE or BChE.

Anti-Amyloid Aggregation Properties

The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Compounds that can inhibit this aggregation process are considered potential therapeutic agents. nih.gov

The quinazoline scaffold has shown promise in this area. A study investigating 2,4-diaminoquinazolines as inhibitors of Aβ aggregation identified a derivative with a 4-bromobenzyl substituent as a potent inhibitor of Aβ40 aggregation. drugbank.com This compound was found to be significantly more potent than the reference compound curcumin (B1669340). drugbank.com This finding highlights the potential of bromo-substituted quinazolines in targeting amyloid aggregation.

| Compound | Activity | Potency |

| N4-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ40 Aggregation Inhibitor | IC50 = 80 nM drugbank.com |

Influence of Substitutions at the 4-Amine Moiety on Biological Activity

The 4-amino group is a critical site for modification in the 6-bromo-2-methylquinazolin-4-amine scaffold, with substitutions at this position profoundly influencing biological activity. The introduction of anilino (substituted phenylamino) groups at the C4-position has been a particularly fruitful strategy, leading to the discovery of potent kinase inhibitors and other bioactive agents. nih.govnih.gov

Research into 4-anilinoquinazolines has revealed that the substitution pattern on the aniline (B41778) ring is a key determinant of potency and selectivity. For instance, in a series of 6-substituted-4-anilinoquinazolines identified as mGlu5 non-competitive antagonists, the nature of the substituent on the aniline ring was critical. A 3-chloroaniline (B41212) substituent resulted in the most potent compound in a functional assay, while an unsubstituted aniline was weak. nih.gov The 3-bromo and 3-methyl aniline derivatives also demonstrated potent antagonism. nih.gov This suggests that small, electron-withdrawing or lipophilic groups at the meta-position of the C4-aniline ring are favorable for this specific activity.

In the context of antiviral activity, specifically against Middle East respiratory syndrome coronavirus (MERS-CoV), SAR studies on 4-anilino-6-aminoquinazoline derivatives highlighted the importance of the C4-aniline moiety. A 4-bromo substituent on the aniline ring maintained potency, whereas 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl groups led to a reduction in activity. nih.gov Interestingly, a 4-trifluoromethyl group slightly enhanced the potency, indicating that specific electronic and steric properties at the para-position can be beneficial. nih.gov

Furthermore, studies on 6-arylquinazolin-4-amines as inhibitors of Cdc2-like kinases (Clk) showed that substitutions at the 4-position were generally limited to substituted benzylic systems and various heterocyclic methylamines for optimal activity. nih.govnih.gov The thiophen-2-ylmethanamine substitution was found to be particularly favorable. nih.gov This highlights that extending the substituent from a simple amine to a larger, heteroaromatic group can lead to potent and selective kinase inhibition. The interaction often involves the N-substituted moiety filling an open pocket in the kinase binding site. nih.gov

The table below summarizes the influence of various substituents at the 4-amine position on the biological activity of quinazoline derivatives.

Table 1: Effect of C4-Amine Substitutions on Biological Activity

| C4-Substituent | Core Scaffold | Observed Biological Activity | Reference |

|---|---|---|---|

| 3-Chloroaniline | 6-Bromo-4-anilinoquinazoline | Potent mGlu5 antagonist | nih.gov |

| 3-Bromoaniline | 6-Bromo-4-anilinoquinazoline | Potent mGlu5 antagonist | nih.gov |

| 3-Methylaniline | 6-Bromo-4-anilinoquinazoline | Moderately potent mGlu5 antagonist | nih.gov |

| Unsubstituted aniline | 6-Bromo-4-anilinoquinazoline | Weak mGlu5 antagonist | nih.gov |

| 4-Bromoaniline | 4-Anilino-6-aminoquinazoline | Maintained anti-MERS-CoV activity | nih.gov |

| 4-Trifluoromethylaniline | 4-Anilino-6-aminoquinazoline | Slightly improved anti-MERS-CoV activity | nih.gov |

| Thiophen-2-ylmethylamine | 6-Arylquinazolin-4-amine | Potent Clk inhibitor | nih.gov |

| Benzo[d] nih.govnih.govdioxole | 6-Arylquinazolin-4-amine | Favored at C6 for Clk inhibition | nih.gov |

Impact of the 2-Methyl Group and its Modifications on Compound Efficacy

The substituent at the C2 position of the quinazoline ring plays a significant role in modulating the pharmacological profile of the molecule. While the core structure features a 2-methyl group, understanding its contribution requires comparison with other possible substitutions. The 2-methyl group is often used as a starting point in synthetic campaigns due to its relative ease of installation. nih.goviaea.org

In many classes of quinazoline-based inhibitors, such as those targeting EGFR, a simple methyl group at C2 is not a common feature. Instead, larger aryl groups are often found in highly potent compounds. nih.gov For instance, the development of 6-halo-2-phenyl-substituted 4-anilinoquinazolines has been explored for antiproliferative action, suggesting that a phenyl group at C2 can contribute significantly to activity. nih.govbeilstein-journals.org However, for other targets, less bulky groups like the 2-methyl group may be of greater interest. nih.gov

The synthesis of 3-amino-2-methylquinazolin-4(3H)-one derivatives and their subsequent conversion into Schiff bases has been reported, with these compounds showing antimicrobial, analgesic, and anti-inflammatory activities. iaea.org This indicates that the 2-methyl group is compatible with, and can be a component of, biologically active molecules. In a study on arylidene-based quinazolin-4(3H)-one motifs, 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one emerged as a highly active antibacterial and antifungal agent. nih.gov

Modification of the 2-methyl group itself, for example through bromination to form a bromomethyl intermediate, allows for the introduction of further diversity, leading to compounds with varied biological activities. researchgate.net This chemical reactivity makes the 2-methyl group a useful handle for further derivatization.

The table below provides examples of substitutions at the C2 position and their reported effects.

Table 2: Impact of C2-Substituent Modification on Biological Activity

| C2-Substituent | Quinazoline Core | Observed Biological Activity | Reference |

|---|---|---|---|

| Methyl | 3-Aminoquinazolin-4(3H)-one | Precursor to antimicrobial and anti-inflammatory agents | iaea.org |

| Methyl | 3-((Thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one | Potent antibacterial and antifungal activity | nih.gov |

| Phenyl | 6-Halo-4-anilinoquinazoline | Associated with increased antiproliferative action | nih.govbeilstein-journals.org |

| Thiol Group | 6-Bromo-3-phenylquinazolin-4(3H)-one | Precursor to potent anticancer agents | nih.gov |

| Pyridin-4-yl | Quinazolin-4-amine | BCRP and P-gp inhibition | nih.gov |

Role of the 6-Bromo Substituent in Enhancing or Modulating Bioactivity

The presence of a halogen atom, particularly bromine, at the C6 position of the quinazoline ring is a well-established strategy for enhancing biological activity. nih.gov Numerous studies have shown that the 6-bromo substituent can significantly improve the potency of quinazoline derivatives across various therapeutic areas, including oncology and infectious diseases. nih.govnih.gov

In the context of anticancer agents, the inclusion of a bromine atom at the 6-position has been linked to improved cytotoxic effects. nih.gov The development of 6-halo-2-phenyl-substituted 4-anilinoquinazolines as antiproliferative agents is based in part on the observation that the C6-bromo group contributes favorably to their activity. nih.govbeilstein-journals.org Similarly, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were designed with the rationale that the 6-bromo substituent would enhance electronic and hydrophobic interactions within the target's active site, leading to potent anticancer compounds. nih.gov

The 6-bromo substituent is also a key feature in mGlu5 non-competitive antagonists based on the 4-anilinoquinazoline scaffold. nih.gov The initial hits from a high-throughput screen that identified this class of compounds were 6-bromo-4-anilinoquinazolines, underscoring the importance of this specific substitution for the observed activity. nih.gov

Furthermore, the 6-bromo group has been incorporated into quinazoline derivatives to impart antifungal properties. A study of 6-bromo-4-ethoxyethylthio quinazoline demonstrated high antifungal activity against a range of plant pathogenic fungi. researchgate.net The introduction of a bromine atom at position 6 in 2-methyl-3-aminoquinazolin-4(3H)-one derivatives has also been shown to be compatible with significant analgesic, anti-inflammatory, and antihelmintic activities. iaea.org

The consistent positive impact of the 6-bromo group across different biological targets suggests that it influences the molecule's properties in a fundamentally advantageous way, potentially by modulating electronic distribution, improving binding affinity through halogen bonding, or enhancing pharmacokinetic properties.

Table 3: Bioactivity of Representative 6-Bromo-Quinazoline Derivatives

| Compound Name/Class | Substitution Pattern | Observed Biological Activity | Reference |

|---|---|---|---|

| 6-Bromo-4-anilinoquinazolines | C2-unspecified, C4-anilino | mGlu5 non-competitive antagonism | nih.gov |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives | C2-thioether, C3-phenyl | Potent anticancer activity | nih.gov |

| 6-Bromo-4-ethoxyethylthio quinazoline | C4-ethoxyethylthio | High antifungal activity | researchgate.net |

| 3-{(1'-Arylaminomethyl-2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-6-bromo-2-methylquinazolin-4-(3H)-one | C2-methyl, C3-indole Schiff base | Significant antihelmintic, analgesic, and anti-inflammatory activity | iaea.org |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | C2-(o-aminophenyl), C3-amino | High antibacterial and analgesic activity | scirea.orgmediresonline.org |

Effects of Additional Substitutions on the Quinazoline Aromatic Ring

While the C6 position is a well-explored site for substitution, modifications at other positions on the quinazoline's benzene ring (A-ring) can also significantly impact biological activity. Introducing additional substituents allows for the fine-tuning of a compound's electronic, steric, and pharmacokinetic properties.

For example, in the development of antibacterial 4(3H)-quinazolinones, systematic variation of the A-ring was a key part of the SAR investigation. acs.org While the specific 6-bromo-2-methylquinazolin-4-amine core was not the focus, the general principles are informative. Substitutions on this ring were shown to modulate activity against Gram-positive bacteria, indicating that the electronic nature of the A-ring is crucial for antibacterial efficacy. acs.org

The introduction of a second halogen, such as chlorine, at the C8 position in addition to a C6 halogen has been noted as a strategy to potentially improve antimicrobial activities in quinazolinone derivatives. researchgate.net The regioselective functionalization of positions like C8 allows for the creation of polysubstituted quinazolines with novel properties. researchgate.net

In the context of anti-MERS-CoV agents, a series of 4-anilino-6-aminoquinazoline derivatives were optimized. While the primary focus was on the C4 and C6 positions, this work demonstrates that the quinazoline A-ring is amenable to substitution with amine groups, which can then be further derivatized to modulate activity and pharmacokinetic properties. nih.gov For instance, derivatization of the 6-amino group with a 3-cyanobenzyl amine led to a compound with high potency and no cytotoxicity. nih.gov This implies that for the 6-bromo-2-methylquinazolin-4-amine scaffold, replacing the 6-bromo with a functionalized amino group could be a viable strategy for altering the biological activity profile.

Conformational and Stereochemical Aspects Pertinent to SAR

Crystallographic analysis of a related compound, 6-bromo-N-(2-methyl-2H-benzo[d] nih.govnih.govnih.govtriazol-5-yl)quinolin-4-amine, reveals that the quinoline (B57606) and benzotriazole (B28993) ring systems are planar, with a significant dihedral angle of 55.9° between them. mdpi.com This non-coplanar arrangement is typical for 4-anilino-type structures and is crucial for fitting into the three-dimensional space of a target's binding pocket. The C4-N bond often exhibits partial double-bond character, which restricts rotation and helps to define the molecule's preferred conformation. mdpi.com

Molecular modeling studies, including docking and molecular dynamics (MD) simulations, are frequently used to understand these conformational preferences and their impact on binding. For 6-bromo quinazolinone derivatives designed as anticancer agents, MD simulations were used to assess the conformational stability of the ligand-enzyme complex. nih.govresearchgate.net Such studies can reveal how the molecule adapts its shape to establish key interactions, like hydrogen bonds, with amino acid residues in the target protein. nih.gov

Stereochemistry becomes particularly important when chiral centers are introduced into the substituents. For instance, in the development of KRAS G12C inhibitors, introducing a chiral methyl group onto a piperazine (B1678402) ring fused to a quinazolinone core had a significant impact on activity. One enantiomer was found to be twice as potent as the other, demonstrating that the precise stereochemical configuration is vital for optimal target engagement. acs.org Although this example is from a different, more complex quinazolinone system, the principle holds true: if chiral substituents are introduced at the C2, C4, or other positions of the 6-bromo-2-methylquinazolin-4-amine scaffold, it is highly likely that one stereoisomer will exhibit superior activity due to a more favorable three-dimensional fit with the target.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Binding Prediction

There are no specific molecular docking studies published for 6-Bromo-2-methylquinazolin-4-amine. Research on other 6-bromo-quinazoline derivatives has utilized docking to predict binding affinities and interactions with biological targets like EGFR, but these findings are not directly applicable to the title compound.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

There is no published research detailing molecular dynamics simulations performed on 6-Bromo-2-methylquinazolin-4-amine to assess its stability in complex with a biological receptor.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Specific quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure and reactivity of 6-Bromo-2-methylquinazolin-4-amine have not been reported in the available literature.

Advanced Research Methodologies and Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in elucidating the molecular structure of newly synthesized compounds. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its functional groups and the connectivity of its atoms. For "6-Bromo-2-methylquinazolin-4-amine," a combination of NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy would be employed for full structural confirmation.

¹H NMR and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum for "6-Bromo-2-methylquinazolin-4-amine" would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the quinazoline (B50416) ring system would typically appear in the downfield region (δ 7.0-8.5 ppm). Specifically, one would anticipate a singlet or a narrow doublet for the proton at position 5, a doublet of doublets for the proton at position 7, and a doublet for the proton at position 8. A sharp singlet corresponding to the three protons of the methyl group (C2-CH₃) would be expected in the upfield region (around δ 2.4-2.6 ppm). The protons of the amino group (C4-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. In studies of related 6-bromo-quinazoline derivatives, aromatic protons are consistently observed in the δ 7.2-8.4 ppm range. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. For "6-Bromo-2-methylquinazolin-4-amine," distinct signals would be expected for each of the nine carbon atoms. The spectrum for a related compound, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, showed aromatic carbon signals between δ 105.64 and 160.28 ppm. scirea.org Similarly, for the target compound, the aromatic carbons and the carbons of the pyrimidine (B1678525) ring (C2, C4, C8a, C4a) would resonate in the δ 110-165 ppm region. The carbon of the methyl group would appear much further upfield.

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "6-Bromo-2-methylquinazolin-4-amine" would be characterized by several key absorption bands. These would include N-H stretching vibrations for the primary amine (NH₂) in the range of 3300-3500 cm⁻¹, C-H stretching for the aromatic and methyl groups around 2900-3100 cm⁻¹, C=N and C=C stretching vibrations within the quinazoline ring system in the 1500-1650 cm⁻¹ region, and the C-Br stretching vibration at a lower frequency, typically in the 500-650 cm⁻¹ range. Characterization of similar quinazolinone structures confirms the presence of aromatic C-H, C=O, and N-H stretches. scirea.org

Mass Spectrometry

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For "6-Bromo-2-methylquinazolin-4-amine" (molecular formula C₉H₈BrN₃), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺. The presence of a bromine atom would be evident from a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This technique has been used to confirm the mass of various 6-bromo-quinazoline derivatives. rsc.org

UV-Vis Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of "6-Bromo-2-methylquinazolin-4-amine" would show absorption maxima (λ_max) corresponding to the π→π* and n→π* transitions of the conjugated quinazoline system. The exact position of these absorptions provides information about the extent of conjugation in the molecule.

Table 1: Summary of Expected Spectroscopic Data for 6-Bromo-2-methylquinazolin-4-amine

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Methyl singlet (δ ~2.5 ppm), Amine proton (broad singlet) |

| ¹³C NMR | Aromatic/Heterocyclic carbons (δ 110-165 ppm), Methyl carbon (upfield signal) |

| FTIR (cm⁻¹) | N-H stretch (3300-3500), C-H stretch (2900-3100), C=N/C=C stretch (1500-1650), C-Br stretch (500-650) |

| Mass Spec (HRMS) | Confirmation of molecular formula C₉H₈BrN₃, Characteristic [M]⁺ and [M+2]⁺ isotopic pattern for Bromine |

| UV-Vis | Absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the purification of "6-Bromo-2-methylquinazolin-4-amine" after synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method used to monitor the progress of a chemical reaction. nih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol), the disappearance of starting materials and the appearance of the product spot can be visualized under UV light. The retention factor (Rf) of the product spot provides a preliminary indication of its polarity and helps in developing a solvent system for column chromatography.

Column Chromatography

For the purification of the crude product, column chromatography is the standard method. The crude "6-Bromo-2-methylquinazolin-4-amine" would be loaded onto a column packed with a stationary phase, most commonly silica gel. A carefully selected solvent system (mobile phase) is then passed through the column to separate the desired compound from impurities and unreacted starting materials. For amine-containing compounds, which can interact strongly with acidic silica gel, the mobile phase is often modified with a small amount of a base like triethylamine (B128534) to improve resolution and prevent peak tailing.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the final purity of "6-Bromo-2-methylquinazolin-4-amine." A small amount of the purified compound is injected into a high-pressure stream of a mobile phase that flows through a column packed with a stationary phase (often C18 for reverse-phase HPLC). A detector, typically a UV detector, measures the analyte as it elutes from the column. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For research purposes, a purity of >95% is generally required. Commercial vendors of the compound often provide HPLC data to certify its purity. bldpharm.com

Elemental Analysis for Compound Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula (C₉H₈BrN₃). A close correlation (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's empirical formula and supports the proposed structure. This method is a standard procedure for the characterization of new quinoline (B57606) and quinazoline derivatives. researchgate.net

Table 2: Theoretical Elemental Composition of 6-Bromo-2-methylquinazolin-4-amine (C₉H₈BrN₃)

| Element | Atomic Mass | Count | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 45.41% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.39% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 33.56% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 17.65% |

| Total | - | - | 238.088 | 100.00% |

Crystallography and X-ray Diffraction (if applicable for derivatives)

While a crystal structure for "6-Bromo-2-methylquinazolin-4-amine" itself is not publicly available, the technique has been successfully applied to numerous quinazolinone derivatives. researchgate.net For example, the X-ray crystal structures of various complex quinazolinone ligands have been determined to understand their conformational preferences and interactions with biological targets. nih.govacs.org Should a suitable single crystal of "6-Bromo-2-methylquinazolin-4-amine" be grown, X-ray diffraction analysis would provide the ultimate confirmation of its structural assignment derived from spectroscopic methods.

Future Research Directions and Translational Perspectives for 6 Bromo 2 Methylquinazolin 4 Amine

Exploration of Novel Synthetic Pathways for Enhanced Yield and Sustainability

The development of efficient and environmentally benign synthetic methods is a critical aspect of modern drug discovery. For 6-Bromo-2-methylquinazolin-4-amine, future research will likely focus on moving beyond traditional multi-step procedures, which can be resource-intensive.

Green chemistry principles are increasingly being applied to the synthesis of quinazoline (B50416) derivatives. nih.govnih.gov This includes the use of deep eutectic solvents (DES) and microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.govnih.gov For instance, a two-step reaction involving the formation of a benzoxazinone (B8607429) intermediate in a choline (B1196258) chloride:urea deep eutectic solvent has been reported for similar 2-methyl-3-substituted-quinazolin-4(3H)-ones. nih.gov Another sustainable approach involves visible-light-driven photocatalysis using natural dyes like curcumin (B1669340) to sensitize titanium dioxide nanoparticles, offering a green one-pot, three-component reaction method. researchgate.net

Metal-free synthesis is another promising avenue. A four-component procedure has been described for preparing substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium (B1175870) iodide, directly functionalizing the C-H bond ortho to the amino group. organic-chemistry.org Furthermore, organocatalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen presents a green oxidation method. researchgate.net

Future efforts could adapt these greener methodologies to the specific synthesis of 6-Bromo-2-methylquinazolin-4-amine, potentially starting from 5-bromoanthranilic acid. mediresonline.org Copper-catalyzed reactions of substituted 2-bromobenzonitriles with amidines or guanidine (B92328) also offer an economical and practical route to 4-aminoquinazolines. organic-chemistry.org The optimization of these catalytic systems, perhaps using more sustainable metals or even metal-free conditions, will be a key area of investigation.

Table 1: Comparison of Synthetic Methodologies for Quinazoline Derivatives

| Methodology | Key Features | Potential Advantages for 6-Bromo-2-methylquinazolin-4-amine Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. nih.gov | Increased throughput for library synthesis and faster optimization of reaction conditions. |

| Deep Eutectic Solvents (DES) | Biodegradable, low-cost solvents. nih.govnih.gov | Enhanced sustainability and potentially improved yields and purity. |

| Visible-Light Photocatalysis | Use of renewable energy sources, mild reaction conditions. researchgate.net | Environmentally friendly process with high efficiency under optimal conditions. |

| Metal-Free C-H Functionalization | Avoids the use of toxic and expensive metal catalysts. organic-chemistry.org | Cost-effective and sustainable route from simple starting materials. |

| Copper-Catalyzed Amination | Mild reaction conditions, readily available starting materials. organic-chemistry.org | Economical and scalable synthesis of the 4-aminoquinazoline core. |

Discovery of New Biological Targets and Pathways

The 4-aminoquinazoline core is a well-established pharmacophore, particularly in the realm of kinase inhibitors. nih.gov A significant body of research has demonstrated the potential of quinazoline derivatives to target a variety of kinases involved in cancer and other diseases. researchgate.net

Future research on 6-Bromo-2-methylquinazolin-4-amine will likely involve extensive screening against a broad panel of kinases to identify novel biological targets. The 4-anilino-quin(az)oline scaffold, a close relative, has shown the ability to modulate the kinome with both high selectivity and broad-spectrum activity. nih.gov For example, substituted 6-arylquinazolin-4-amines have been identified as potent and selective inhibitors of cdc2-like kinases (Clk) and Dyrk1A, which are involved in pre-mRNA splicing. researchgate.net

Beyond oncology, the anti-inflammatory and antimicrobial potential of 6-bromo-quinazolinone derivatives has been noted. mediresonline.org Derivatives of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one have exhibited significant antibacterial and antifungal activity. mediresonline.org The antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline has also been reported. researchgate.net These findings suggest that 6-Bromo-2-methylquinazolin-4-amine and its derivatives could be explored for infectious disease applications.

Furthermore, the analgesic properties of related compounds, such as 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, have been demonstrated, opening another avenue for investigation. scirea.org

Application in Chemical Biology as Mechanistic Probes

The development of selective small molecule inhibitors provides invaluable tools for chemical biologists to dissect complex biological pathways. Due to the potential for high target selectivity, 6-Bromo-2-methylquinazolin-4-amine and its derivatives are excellent candidates for development as mechanistic probes.

Once a specific biological target is identified, a radiolabeled or fluorescently tagged version of 6-Bromo-2-methylquinazolin-4-amine could be synthesized. These probes would enable researchers to visualize the localization of the target protein within cells, track its movement, and study its interactions with other proteins. This can provide crucial insights into the protein's function and its role in disease pathogenesis.

Moreover, by understanding the structure-activity relationship (SAR) of 6-Bromo-2-methylquinazolin-4-amine derivatives, researchers can design highly specific probes that selectively inhibit one kinase over others, even within the same family. researchgate.net This level of precision is essential for elucidating the specific roles of individual kinases in cellular signaling cascades. The 4-anilino-quin(az)oline scaffold has been highlighted for its tunability in discovering new chemical probes. researchgate.net

Development of Advanced Derivatization Strategies for Specific Biological Profiles

The versatility of the 6-Bromo-2-methylquinazolin-4-amine scaffold allows for extensive derivatization to fine-tune its biological activity. The bromine atom at the 6-position is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to introduce a wide range of aryl and heteroaryl groups. researchgate.net

Future derivatization strategies will likely focus on a systematic exploration of the chemical space around the core scaffold. This involves modifying the substituents at the 2- and 4-positions, as well as the 6-position, to optimize potency, selectivity, and pharmacokinetic properties. For instance, in a series of 6-bromo quinazoline derivatives designed as cytotoxic agents, substitutions on the thiol group at position 2 significantly affected their anticancer activity. nih.gov

Structure-activity relationship (SAR) studies will be crucial in guiding these derivatization efforts. By systematically altering the chemical structure and assessing the impact on biological activity, researchers can build a comprehensive understanding of how different functional groups contribute to the desired biological profile. For example, the SAR of 4(3H)-quinazolinone antibacterials has been explored by introducing variations on all three rings of the scaffold. acs.org

Table 2: Potential Derivatization Strategies for 6-Bromo-2-methylquinazolin-4-amine

| Position | Potential Modifications | Rationale |

| 6-position (Bromo) | Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids. researchgate.net | Explore interactions with different pockets of the target protein; modulate solubility and other physicochemical properties. |

| 2-position (Methyl) | Variation of alkyl and aryl groups. | Influence binding affinity and selectivity. |